molecular formula C10H9FO3 B2934292 Methyl 4-fluoro-2-methylbenzoylformate CAS No. 334477-07-5

Methyl 4-fluoro-2-methylbenzoylformate

Cat. No.: B2934292
CAS No.: 334477-07-5
M. Wt: 196.177
InChI Key: NGAHVDXKHJCQKN-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methylbenzoylformate: is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoylformate, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Methyl Oxalyl Chloride and 2-Bromo-5-fluorotoluene:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents and Conditions: Methyl 4-fluoro-2-methylbenzoylformate can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.

      Major Products: The substitution of the fluorine atom can lead to the formation of various derivatives, depending on the nucleophile used.

  • Reduction Reactions:

      Reagents and Conditions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

      Major Products: The reduction typically yields the corresponding alcohol, 4-fluoro-2-methylbenzyl alcohol.

  • Oxidation Reactions:

Scientific Research Applications

Chemistry:

  • Methyl 4-fluoro-2-methylbenzoylformate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of fluorine and methyl groups into target molecules, which can significantly alter their chemical and physical properties.

Biology and Medicine:

  • In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

methyl 2-(4-fluoro-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAHVDXKHJCQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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